molecular formula C17H20N4OS B2459808 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034611-95-3

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2459808
CAS No.: 2034611-95-3
M. Wt: 328.43
InChI Key: YRFUOBCXSPDIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein . This interaction leads to the inhibition of the VHL protein, thereby affecting its function .

Biochemical Pathways

The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively .

Biochemical Analysis

Biochemical Properties

The compound, 4-cyclopropyl-1-{1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, has been identified as a potential inhibitor of the Von Hippel-Lindau (VHL) protein, which plays a key role in cellular responses to hypoxia . This suggests that it may interact with enzymes and proteins involved in oxygen sensing and response pathways.

Cellular Effects

The compound’s potential role as a VHL inhibitor suggests that it could have significant effects on cellular processes. For instance, it could influence cell signaling pathways related to hypoxia, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. For example, the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUOBCXSPDIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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